3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide

Catalog No.
S3009453
CAS No.
1797141-60-6
M.F
C18H17ClN4O2S
M. Wt
388.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl...

CAS Number

1797141-60-6

Product Name

3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.87

InChI

InChI=1S/C18H17ClN4O2S/c1-11-15(16(22-25-11)13-4-2-3-5-14(13)19)17(24)21-12-6-8-23(10-12)18-20-7-9-26-18/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,24)

InChI Key

QXSABPFLERHFMD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCN(C3)C4=NC=CS4

solubility

not available

Here are some resources where you might find information on this specific compound:

  • Chemical databases: Searching for the compound name on databases like PubChem or SciFinder might reveal information on its synthesis, properties, or potential biological activity. These databases are not guaranteed to have information but can be a starting point (, ).
  • Patent databases: Patent applications sometimes disclose novel compounds and their potential applications. Searching for the compound name or similar structures in patent databases might be informative ().

The compound 3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, a thiazole moiety, and an oxazole ring. Its molecular formula is C18H19ClN3O2SC_{18}H_{19}ClN_3O_2S, and it has a molecular weight of approximately 373.88 g/mol. This compound is notable for its potential pharmaceutical applications due to its unique structural features that may influence biological activity.

The chemical reactivity of this compound can be attributed to the presence of various functional groups, including the carboxamide and oxazole functionalities. Typical reactions may include:

  • Hydrolysis of the carboxamide group under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
  • Nucleophilic substitution reactions involving the chlorophenyl group, which can react with nucleophiles such as amines or thiols.
  • Cyclization reactions involving the thiazole and oxazole rings, which may lead to derivatives with altered biological properties.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide requires further investigation through pharmacological assays to determine its efficacy against various biological targets.

The synthesis of this compound typically involves multi-step organic reactions. A plausible synthetic route could include:

  • Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Synthesis of the pyrrolidine derivative, which may involve alkylation or acylation reactions.
  • Coupling reactions to attach the thiazole moiety to the pyrrolidine and subsequently introduce the chlorophenyl and oxazole groups.

These steps require careful optimization of reaction conditions to achieve high yields and purity.

Given its structural characteristics, this compound may have applications in:

  • Pharmaceutical development, particularly in designing new drugs targeting specific diseases.
  • Agricultural chemistry, potentially as a pesticide or herbicide due to its biological activity.
  • Material science, where derivatives might be used in creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas for study include:

  • Protein-ligand interactions, where binding affinities to target proteins can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular assays to evaluate cytotoxicity and therapeutic effects on various cell lines.
  • In vivo studies to determine pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamideC12H10Cl2N2OSC_{12}H_{10}Cl_2N_2OSContains thiazole and chlorophenyl groupsAntimicrobial
5-Methyl-N-[1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamideC16H14ClF3N4O2C_{16}H_{14}ClF_3N_4O_2Pyrazole instead of pyrrolidineAnticancer
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamideC15H12ClN3OC_{15}H_{12}ClN_3OSimilar oxazole structureAntimicrobial

These compounds highlight the diversity within this chemical class and suggest potential pathways for further research into their unique properties and activities. The presence of different substituents significantly influences their biological profiles and potential applications.

XLogP3

3.7

Dates

Last modified: 08-17-2023

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